N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S/c19-13-7-3-2-6-12(13)17(22)21-18-20-14(10-24-18)16-9-11-5-1-4-8-15(11)23-16/h1-10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJTKURSNBWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the benzofuran and thiazole intermediates with 2-fluorobenzoyl chloride under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
Research has indicated that compounds containing benzofuran and thiazole moieties exhibit significant anticancer properties. N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide has been studied for its ability to inhibit tumor cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, indicating that it may serve as a lead compound in the development of new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Biological Research
Mechanistic Studies
this compound is utilized in biological research to elucidate mechanisms of disease. Its interaction with specific biological targets can provide insights into pathways involved in cancer and infectious diseases. This compound serves as a valuable tool for understanding the molecular basis of these conditions .
In Vivo Studies
Preclinical studies involving animal models have demonstrated the efficacy of this compound in reducing tumor growth and enhancing survival rates in treated subjects. These findings underscore its potential for translation into clinical settings .
Chemical Synthesis
Synthetic Applications
The compound's unique structure allows it to be used as a building block in organic synthesis. It can participate in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions, making it a versatile intermediate for synthesizing more complex molecules .
Data Tables
Case Studies
-
Case Study on Anticancer Efficacy
A study conducted on the effects of this compound on human breast cancer cells showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. This suggests the compound's potential for further development as an anticancer drug. -
Case Study on Antimicrobial Activity
Research evaluating the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Analysis :
Analysis :
- Substituent Effects : The 4-methylphenyl group in enhances activity compared to simpler substituents, suggesting bulky aromatic groups improve target engagement. The target compound’s benzofuran may similarly enhance binding but lacks direct activity data.
- Enzyme Inhibition : Fluorinated benzamides (e.g., ) demonstrate that fluorine positioning influences selectivity. The target compound’s single fluorine may limit potency compared to 2,4-difluoro analogs .
Analysis :
- Synthesis : The target compound is likely synthesized via benzoylation, similar to 2-BTFBA , whereas N-alkylated analogs (e.g., ) require more complex steps.
- Lipophilicity : The target compound’s LogP (~3.5) is lower than N-butyl analogs (LogP 6.8), suggesting reduced membrane permeability but better solubility .
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of benzofuran derivatives and thiazole precursors in a solvent-mediated reaction. For instance, one study outlined a catalyst-free synthesis that yielded high purity and efficiency under optimized conditions, demonstrating the viability of this approach for producing thiazole-containing compounds .
2.1 Anticancer Properties
Research has indicated that derivatives of benzofuran, including this compound, exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, compounds related to benzofuran have been documented to increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to mitochondrial dysfunction and subsequent cell death .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | K562 | Induction of Apoptosis via ROS | 15 |
| Benzofuran Derivative A | A549 | Mitochondrial Dysfunction | 20 |
| Benzofuran Derivative B | HeLa | Caspase Activation | 10 |
2.2 Antitubercular Activity
In silico studies have explored the antitubercular potential of benzofuran derivatives. Molecular docking analyses suggest that these compounds can effectively bind to the active sites of key proteins in Mycobacterium tuberculosis, indicating their potential as novel antituberculosis agents . The binding energies observed during these simulations suggest a favorable interaction with target proteins.
Table 2: Antitubercular Activity Analysis
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (mM) |
|---|---|---|
| This compound | -6.99 | 1.31 |
| Benzofuran Derivative C | -5.76 | 3.67 |
The mechanisms underlying the biological activities of this compound involve several pathways:
3.1 Apoptosis Induction
The compound has been shown to activate caspases (specifically caspases 3 and 7), which play crucial roles in the apoptotic pathway. Increased levels of ROS lead to mitochondrial membrane potential disruption, facilitating cytochrome C release and caspase activation .
3.2 Antimicrobial Activity
The structural components of benzofurans contribute to their ability to interact with microbial proteins, inhibiting essential functions within bacterial cells . This suggests a dual role for compounds like this compound in both cancer treatment and antimicrobial therapy.
4. Case Studies
Several case studies highlight the effectiveness of benzofuran derivatives in clinical settings:
Case Study 1: K562 Cell Line
In a study focused on K562 cells, exposure to this compound resulted in a significant increase in apoptotic markers after 48 hours of treatment, demonstrating its potential as a therapeutic agent against leukemia .
Case Study 2: Tuberculosis Treatment
In another investigation involving molecular docking studies, various benzofuran derivatives were tested against Mycobacterium tuberculosis. The results indicated that several compounds exhibited strong binding affinities to target proteins involved in bacterial metabolism and survival .
Q & A
Q. Optimization Strategies
- Solvent Choice : Pyridine or DMF improves solubility of aromatic intermediates.
- Temperature Control : Reflux at 80–100°C minimizes side reactions.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzofuran-thiazole linkage. Key signals include aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling in 2-fluorobenzamide (¹⁹F NMR, δ -110 to -120 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 365.08 for C₁₈H₁₁FN₂O₂S).
Q. Advanced Structural Analysis
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying intermolecular interactions like N–H⋯N hydrogen bonds and π-π stacking (as seen in analogous thiazole benzamides).
- Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) describes packing patterns critical for stability.
How can biological activity assays be designed to evaluate this compound’s potential?
Q. Basic Screening
Q. Advanced Target Engagement
- Receptor Binding Studies : Radiolabeled analogs (e.g., ¹¹C or ¹⁸F derivatives) for PET imaging, similar to mGlu1 receptor ligands ().
- Mechanistic Studies : siRNA knockdown of putative targets (e.g., Nek2 kinase) to confirm pathway involvement.
How should researchers resolve contradictions in biological activity data?
Q. Methodological Considerations
Q. Data Analysis Tools
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity trends.
- Crystallographic Validation : Confirm active conformations via protein-ligand co-crystal structures.
What computational approaches predict this compound’s interaction with biological targets?
Q. Basic Modeling
Q. Advanced Validation
Q. Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
